1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Nomenclature and Systematic Identification
The systematic identification of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. Its name delineates the fused thienoimidazole ring system, substituent positions, and functional groups:
Table 1: Nomenclature and Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₄F₃N₃O₅S |
| Molecular Weight | 441.38 g/mol |
| Key Structural Features | Thieno[3,4-d]imidazole core, nitro group (C₆H₄NO₂), trifluoromethyl group (CF₃), sulfone groups (SO₂) |
The numbering of the thieno[3,4-d]imidazole system begins at the sulfur atom, with the "3,4-d" notation indicating the positions of the fused thiophene and imidazole rings. The 5,5-dioxide suffix specifies the sulfone groups at the 5-position of the thiophene ring.
Historical Context in Heterocyclic Chemistry Research
The development of thienoimidazole derivatives emerged from mid-20th-century efforts to synthesize bioactive heterocycles with enhanced metabolic stability. Early work focused on unsubstituted thienoimidazoles, but the introduction of electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) marked a pivotal shift in the 1990s. These modifications aimed to improve pharmacokinetic properties and binding affinities for biological targets.
The specific inclusion of sulfone groups (5,5-dioxide) in this compound reflects advancements in oxidation methodologies during the 2000s, enabling precise control over ring system electronics. Researchers subsequently explored its utility in kinase inhibition and antimicrobial applications, leveraging the nitro group’s role in redox interactions and the trifluoromethyl group’s lipophilicity.
Structural Classification Within Thienoimidazole Derivatives
Table 2: Structural Comparison of Thienoimidazole Derivatives
This compound belongs to the sulfonated thienoimidazolone subclass, distinguished by:
- Tetrahydro Ring System : Enhances conformational rigidity compared to non-hydrogenated analogs.
- Sulfone Groups : Increase polarity and hydrogen-bonding capacity, influencing solubility and target engagement.
- Aromatic Substituents : The 4-nitrophenyl group provides π-stacking capabilities, while the 3-trifluoromethylphenyl group contributes to hydrophobic interactions.
The structural complexity necessitates advanced spectroscopic characterization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regiochemistry of substituents, while mass spectrometry verifies molecular weight and fragmentation patterns. X-ray crystallography, though not explicitly documented in the provided sources, would typically resolve the stereochemistry of the tetrahydro ring system.
Properties
IUPAC Name |
1-(4-nitrophenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O5S/c19-18(20,21)11-2-1-3-14(8-11)23-16-10-30(28,29)9-15(16)22(17(23)25)12-4-6-13(7-5-12)24(26)27/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOBTAOJDNLXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[3,4-d]imidazole core with nitrophenyl and trifluoromethyl substituents. Its molecular formula is C15H12F3N3O4S, and it has a molecular weight of approximately 375.33 g/mol.
Anticancer Properties
Recent studies indicate that derivatives of imidazole compounds exhibit significant anticancer activity. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines, including cervical and bladder cancers. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance cytotoxicity against these cells .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Compounds with similar structures have been found to modulate the MAPK pathway, leading to apoptosis in cancer cells . The nitrophenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets.
Case Studies
- Cytotoxicity Assessment : In vitro studies on a panel of human cancer cell lines demonstrated that compounds structurally related to 1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibited IC50 values in the low micromolar range against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that the presence of trifluoromethyl groups significantly enhances biological activity. For example, modifications to the imidazole ring or the introduction of additional electron-withdrawing groups resulted in increased potency against specific tumor types .
Data Tables
| Compound Name | Structure | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|---|
| Compound A | structure | 10 | SISO (Cervical) |
| Compound B | structure | 15 | RT-112 (Bladder) |
| 1-(4-Nitrophenyl)-3-(3-(Trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | structure | 12 | SISO |
Scientific Research Applications
Pharmacological Research
The compound has demonstrated potential in pharmacological applications due to its ability to interact with biological targets. Notable areas of investigation include:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections such as HIV. Research indicates that modifications in the thienoimidazole structure can enhance antiviral properties, suggesting that this compound may also exhibit significant antiviral effects .
- Anticancer Properties : Thienoimidazole derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression. The presence of nitro and trifluoromethyl groups may enhance the compound's ability to penetrate biological membranes and interact with cellular targets .
Material Science
The unique structural characteristics of this compound make it suitable for applications in material science:
- Organic Electronics : Compounds with thienoimidazole structures are being explored for their electronic properties. Their ability to act as semiconductors can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Sensors : The incorporation of functional groups like trifluoromethyl can enhance the sensitivity and selectivity of sensors for detecting various analytes, including environmental pollutants and biomolecules .
Case Study 1: Antiviral Efficacy
A study investigating similar thienoimidazole derivatives reported an EC50 value of approximately 3.98 μM against HIV. This suggests that structural modifications could yield compounds with enhanced antiviral activity .
Case Study 2: Anticancer Activity
Research focused on thieno[3,4-d]imidazoles has demonstrated their potential to inhibit enzymes critical for cancer cell proliferation. The modification of substituents on the imidazole ring has been shown to significantly affect biological activity .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key physical properties and substituent effects of the target compound with structurally related analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to the 4-ethoxyphenyl group (electron-donating) in , which may reduce reactivity in nucleophilic substitutions.
- Trifluoromethyl Impact: The 3-(trifluoromethyl)phenyl group in the target and increases lipophilicity and metabolic stability compared to non-fluorinated analogs like .
- Thione vs. Ketone : The thione derivative in (C=S at position 2) exhibits higher predicted boiling point (559.1°C) due to stronger intermolecular interactions compared to the ketone (C=O) in the target .
Functional Group Influence on Reactivity
- Nitro Group (Target vs.
- Sulfone vs. Thione : The 5,5-dioxide moiety in the target increases polarity and aqueous solubility compared to thione derivatives like , which may exhibit greater membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
